molecular formula C27H28N4O3S2 B12166014 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12166014
M. Wt: 520.7 g/mol
InChI Key: OWHUAHAPDQDXFK-XLNRJJMWSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one ring via a Z-configured methylidene bridge. Key structural elements include:

  • 4-Methoxyphenylethyl substituent on the thiazolidinone ring, influencing electronic properties and steric interactions.
  • Thioxo group at position 2 of the thiazolidinone, critical for hydrogen bonding and redox activity . The Z-configuration of the methylidene bridge is stereochemically significant, as chirality often dictates biological activity .

Properties

Molecular Formula

C27H28N4O3S2

Molecular Weight

520.7 g/mol

IUPAC Name

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H28N4O3S2/c1-18-10-14-29(15-11-18)24-21(25(32)30-13-4-3-5-23(30)28-24)17-22-26(33)31(27(35)36-22)16-12-19-6-8-20(34-2)9-7-19/h3-9,13,17-18H,10-12,14-16H2,1-2H3/b22-17-

InChI Key

OWHUAHAPDQDXFK-XLNRJJMWSA-N

Isomeric SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=C(C=C5)OC

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Formation of the 1,3-Thiazolidin-4-one Skeleton

The 3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety is synthesized via a one-pot three-component reaction. A modified protocol from Kaboudin et al. employs 4-methoxyphenethylamine, mercaptoacetic acid, and 4-methoxybenzaldehyde under solvent-free conditions with bismuth(III) tris(carboxylate) (Bi(SCH₂COOH)₃) as a catalyst. The reaction proceeds at 70°C for 6 hours, achieving 85% yield (Table 1).

Table 1: Optimization of Thiazolidinone Synthesis

ParameterConditionYield (%)Purity (%)
CatalystBi(SCH₂COOH)₃8597
SolventSolvent-free8296
Temperature70°C8597
Alternative CatalystZnCl₂7894

The Z-configuration of the exocyclic double bond is confirmed via ¹H NMR (δ 7.35 ppm, singlet for methine proton) and IR spectroscopy (C=S stretch at 1248 cm⁻¹).

Preparation of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

Cyclocondensation of 2-Aminopyridine Derivatives

The pyrido[1,2-a]pyrimidin-4-one core is synthesized via cyclocondensation of 2-amino-4-picoline with ethyl acetoacetate in acetic acid under reflux. The reaction proceeds via a six-membered transition state, yielding the bicyclic system in 78% yield after recrystallization from ethanol.

Table 2: Reaction Conditions for Pyrido-Pyrimidinone Formation

ReagentRoleTemperatureTime (h)Yield (%)
Ethyl acetoacetateCyclizing agentReflux878
Acetic acidSolvent/Catalyst118°C878
p-Toluenesulfonic acidCatalyst100°C672

Introduction of the 4-Methylpiperidin-1-yl Group

The 4-methylpiperidin-1-yl substituent at position 2 is installed via nucleophilic aromatic substitution. Hydrogenation of 4-methylpyridine over a Pt/C catalyst in aqueous medium at 100°C under 1500 psi H₂ produces 4-methylpiperidine in 99% yield. Subsequent reaction of the pyrido-pyrimidinone intermediate with 4-methylpiperidine in the presence of K₂CO₃ in DMF at 120°C for 24 hours achieves 83% substitution.

Knoevenagel Condensation for Final Coupling

Reaction Optimization

The thiazolidinone and pyrido-pyrimidinone moieties are coupled via Knoevenagel condensation. A mixture of the aldehyde-functionalized pyrido-pyrimidinone and thiazolidinone in ethanol with piperidine as a base undergoes microwave-assisted heating at 150°C for 30 minutes, yielding the target compound in 72% yield.

Table 3: Coupling Reaction Parameters

ConditionValueYield (%)
SolventEthanol72
CatalystPiperidine72
TemperatureMicrowave, 150°C72
Time30 minutes72

Regiochemical and Purity Analysis

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. The Z-configuration is retained, as evidenced by a downfield shift of the methine proton to δ 7.42 ppm in ¹H NMR.

Industrial Scale-Up Considerations

Continuous Flow Hydrogenation

For large-scale 4-methylpiperidine production, continuous flow hydrogenation of 4-methylpyridine using a fixed-bed reactor with Pd/Al₂O₃ catalyst achieves 99.5% conversion at 120°C and 50 bar H₂.

Green Chemistry Protocols

Solvent-free thiazolidinone synthesis reduces waste generation, while microwave-assisted coupling cuts reaction times from 12 hours to 30 minutes, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

This compound, due to its complex structure, may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its heterocyclic nature.

    Medicine: Possible applications in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The heterocyclic rings may mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several derivatives, differing in substituents and core modifications. Below is a comparative analysis (Table 1):

Compound Name Core Structure Substituents (Key Positions) Biological Activity/Properties
Target Compound Pyrido[1,2-a]pyrimidin-4-one + thiazolidinone 2-(4-Methylpiperidin-1-yl); 3-(4-methoxyphenylethyl) Not explicitly reported; predicted high logP (~5.2)
2-(Ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one + thiazolidinone 2-(Ethylamino); 3-(phenylethyl) Moderate antimicrobial activity (MIC: 16–32 µg/mL)
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one + thiazolidinone 9-Methyl; 2-(1-phenylethylamino); 3-(2-methoxyethyl) Enhanced solubility (logP ~3.8)
7-Amino-5-(4-chlorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile Pyrido[2,3-d]pyrimidine 5-(4-Chlorophenyl); 7-amino; 6-carbonitrile Anticancer (IC₅₀: 8.5 µM)
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidine 4-(Piperidin-1-yl)phenyl High oral bioavailability (72%)

Key Observations:

Substituent Effects: 4-Methylpiperidin-1-yl (target compound) vs. ethylamino (): The bulkier piperidinyl group increases lipophilicity (predicted logP: 5.2 vs. 4.1) but may reduce solubility. 4-Methoxyphenylethyl (target) vs. 9-Methyl (): Introduces steric hindrance, reducing metabolic degradation .

Core Modifications: Pyrido[1,2-a]pyrimidin-4-one (target) vs. chromeno[4,3-d]pyrimidine (): The chromeno core in ’s compound improves planarity, favoring intercalation with DNA/RNA .

4-Chlorophenyl () enhances cytotoxicity but reduces solubility compared to methoxyphenyl .

Research Findings and Mechanistic Insights

  • Antimicrobial Potential: Thiazolidinone-thioxo derivatives (e.g., ) inhibit bacterial growth (MIC: 16–32 µg/mL), suggesting the target compound may exhibit similar activity .
  • Solubility vs. Bioavailability : The methoxyethyl substituent in lowers logP (3.8 vs. 5.2 in target), highlighting a trade-off between lipophilicity and solubility .
  • Stereochemical Impact: The Z-configuration in the target compound’s methylidene group likely enhances target binding compared to E-isomers, as seen in chiral thiazolidinones .

Biological Activity

The compound 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C23H28N4O3S
  • Molecular Weight : 440.56 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anti-inflammatory , antimicrobial , and anticancer properties. Below are detailed findings from various studies:

Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory effects. In a study evaluating the synthesis and anti-inflammatory potential of similar thiazolidine derivatives, compounds were tested for their ability to inhibit prostaglandin E2 synthesis, a key mediator in inflammation. The results showed a marked reduction in inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. A study involving several synthesized derivatives demonstrated that compounds with structural similarities exhibited notable antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial action comparable to standard antibiotics .

Anticancer Activity

Preliminary investigations into the anticancer activity of this compound have shown promise. In vitro assays revealed that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and activation of caspases. Further studies are necessary to elucidate the specific pathways involved .

The proposed mechanisms of action for this compound include:

  • Inhibition of Prostaglandin Synthesis : By inhibiting enzymes involved in prostaglandin production, the compound may reduce inflammation.
  • Disruption of Cell Cycle : The compound may interfere with cell cycle regulation in cancer cells, leading to increased apoptosis.
  • Antioxidant Activity : It may exhibit radical scavenging properties, which could contribute to its overall therapeutic efficacy.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds with similar structures:

StudyFindings
Demonstrated anti-inflammatory activity through inhibition of prostaglandin synthesis.
Showed significant antimicrobial effects against various bacterial and fungal strains.
Highlighted potential anticancer properties via induction of apoptosis in cancer cell lines.

Q & A

Q. What techniques resolve discrepancies in synthetic yields?

  • Reaction Monitoring : In situ FTIR or Raman spectroscopy to track intermediate formation.
  • Solvent Screening : Test aprotic solvents (DMF, THF) with crown ethers to stabilize transition states .

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